molecular formula C7H9ClN2OS B1395908 4-(4-Chlorothiazol-2-YL)morpholine CAS No. 848841-68-9

4-(4-Chlorothiazol-2-YL)morpholine

Cat. No.: B1395908
CAS No.: 848841-68-9
M. Wt: 204.68 g/mol
InChI Key: MTZAHLFTBUJSIJ-UHFFFAOYSA-N
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Description

4-(4-Chlorothiazol-2-YL)morpholine is a chemical compound with the molecular formula C₇H₉ClN₂OS and a molecular weight of 204.68 g/mol It is characterized by the presence of a morpholine ring substituted with a chlorothiazole group

Preparation Methods

The synthesis of 4-(4-Chlorothiazol-2-YL)morpholine typically involves the reaction of morpholine with 2,4-dichlorothiazole . The reaction conditions often include the use of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The product is then purified through standard techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-(4-Chlorothiazol-2-YL)morpholine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorothiazole group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4-Chlorothiazol-2-YL)morpholine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(4-Chlorothiazol-2-YL)morpholine involves its interaction with specific molecular targets and pathways. The chlorothiazole group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

4-(4-Chlorothiazol-2-YL)morpholine can be compared with other similar compounds, such as:

  • 4-(4-Chlorothiazol-2-YL)piperidine
  • 4-(4-Chlorothiazol-2-YL)thiomorpholine

These compounds share the chlorothiazole group but differ in the heterocyclic ring structure. The unique combination of the morpholine ring and the chlorothiazole group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-chloro-1,3-thiazol-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2OS/c8-6-5-12-7(9-6)10-1-3-11-4-2-10/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZAHLFTBUJSIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70702362
Record name 4-(4-Chloro-1,3-thiazol-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70702362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848841-68-9
Record name 4-(4-Chloro-1,3-thiazol-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70702362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a 75 mL dry pressure vessel, 2,4-dichloro-thiazole (500 mg, 3.2 mmol) and morpholine (560 μL, 6.4 mmol) are dissolved in dry THF (2.0 mL). Cs2CO3 (1.56 g, 4.8 mmol) is added, and the reaction vessel is sealed. The reaction mixture is heated to 110° C. overnight. Solvent is removed via reduced pressure, and the crude reaction mixture is purified via silica gel chromatography to give the title compound (597 mg, 2.92 mmol, 91%). 1H-NMR (CDCl3), δ 3.45 (m, 4H), 3.79 (m, 4H), 6.31 (s, 1H) ppm. ES-MS (m/z): calcd for C7H9ClN2OS (M+H)+: 204.68; found: 205.2.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
560 μL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Cs2CO3
Quantity
1.56 g
Type
reactant
Reaction Step Two
Yield
91%

Synthesis routes and methods II

Procedure details

To a mixture of 2,4-dichlorothiazole (34 g, 0.22 mol) in acetonitrile (425 mL) add potassium carbonate (60.9 g, 0.44 mol) and then morpholine (21.2 mL, 0.225 mol) dropwise over 30 min. Reflux the mixture at 40° C. and then cool to 22° C. Filter the mixture and evaporate the filtrate. Triturate the residue with i-propyl alcohol (60 mL) at 22° C. for one hour. Filter the solids and dry under vacuum to a constant weight to afford the title compound (34.5 g, 76%). ES/MS m/z (35Cl) 205 (M+1)+.
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
425 mL
Type
solvent
Reaction Step One
Quantity
60.9 g
Type
reactant
Reaction Step Two
Quantity
21.2 mL
Type
reactant
Reaction Step Three
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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